molecular formula C19H21N3O2S2 B2663623 N-(2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252841-35-2

N-(2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2663623
CAS No.: 1252841-35-2
M. Wt: 387.52
InChI Key: PTIWAOMIWLRLER-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. A study highlighted the synthesis of various thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. These findings suggest that modifications to the thieno[3,2-d]pyrimidine scaffold, akin to the structure , could yield compounds with significant anticancer potential (Hafez & El-Gazzar, 2017).

Enzyme Inhibition for Cancer Therapy

The synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates aimed at inhibiting key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) reveals the therapeutic potential of these compounds in cancer treatment. One compound, in particular, showed potent dual inhibitory activities against human TS and DHFR, suggesting that related compounds could be designed as dual inhibitors for cancer therapy (Gangjee et al., 2008).

Antimicrobial Activity

Derivatives of pyrimidine-triazole have been synthesized and assessed for their antimicrobial efficacy against selected bacterial and fungal strains. This indicates the potential of structurally related compounds, including thieno[3,2-d]pyrimidines, to serve as bases for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Molecular Structure and Drug Design

Investigations into the molecular structure, natural bond orbital (NBO) analysis, and drug likeness of related compounds provide insight into their pharmacokinetic properties and potential as drug candidates. Such studies can guide the rational design of new therapeutic agents with improved efficacy and safety profiles (Mary et al., 2020).

Properties

IUPAC Name

N-(2-methylphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-12(2)10-22-18(24)17-15(8-9-25-17)21-19(22)26-11-16(23)20-14-7-5-4-6-13(14)3/h4-9,12H,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIWAOMIWLRLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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